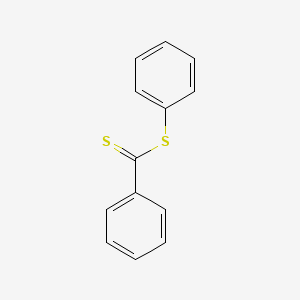

Benzenecarbodithioic acid phenyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl benzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTCMYDFBKNQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444059 | |

| Record name | benzenecarbodithioic acid phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-00-8 | |

| Record name | benzenecarbodithioic acid phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Modern Organic and Polymer Chemistry

Benzenecarbodithioic acid phenyl ester, with the chemical formula C₁₃H₁₀S₂, has carved a niche for itself primarily as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). The ability to precisely control these parameters is of paramount importance in the development of advanced materials with tailored properties.

The significance of this compound in polymer chemistry stems from its role in mediating the polymerization of a wide range of monomers, particularly styrenes and acrylates. This versatility has made it a valuable tool for researchers seeking to create complex polymeric structures such as block copolymers, star polymers, and polymer brushes, which have applications in diverse fields including nanotechnology, drug delivery, and materials science.

Beyond its prominent role in polymer synthesis, this compound also finds applications in organic synthesis, albeit to a lesser extent. Its chemical structure, featuring a dithioester functional group, allows it to participate in various chemical transformations.

Overview of Core Research Trajectories and Academic Relevance

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several established methods, primarily centered around esterification and catalytic processes. These pathways are crucial for producing the compound with the high purity required for its applications.

Esterification of Benzenecarbodithioic Acid and Phenol (B47542)

The most direct and common method for synthesizing this compound is through the esterification of Benzenecarbodithioic acid with Phenol. smolecule.com This reaction typically involves the condensation of the dithioic acid with the alcohol (phenol), forming the dithioester and water. The process is generally conducted in the presence of a strong acid catalyst to facilitate the reaction. smolecule.com

Catalytic Approaches in Phenyl Ester Synthesis

Catalysis is fundamental to the efficient synthesis of this compound. Acid catalysts, such as concentrated sulfuric acid, are frequently employed to protonate the carbonyl group of the benzenecarbodithioic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by phenol. smolecule.com Another approach involves reacting phenol with carbon disulfide in the presence of an alkali, followed by acidification. lookchem.com More advanced catalytic systems, including borate-sulfuric acid complexes, have also been developed for the direct synthesis of phenyl esters from phenols and carboxylic acids, which can be applicable to dithioanalogues. google.com

Continuous Flow Reactor Applications in Production

For industrial-scale production, continuous flow reactors offer a significant advantage in optimizing yield and purity. smolecule.com While specific documented applications of continuous flow synthesis for this compound are not extensively detailed in the provided sources, this methodology is increasingly applied to esterification reactions in general. researchgate.netnih.gov The use of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety in the manufacturing process. smolecule.com

Reaction Mechanisms of this compound

The utility of this compound is largely defined by its reactivity and the mechanisms through which it participates in chemical transformations. Its role in polymerization and its susceptibility to nucleophilic attack are of particular importance.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Mechanisms in Polymerization

This compound is highly valued as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in controlled radical polymerization. smolecule.com This mechanism allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity). smolecule.comwikipedia.org The process operates through a degenerative chain-transfer mechanism involving the thiocarbonylthio group (-S-C(=S)-S-). smolecule.com

The RAFT mechanism consists of two main stages:

Pre-Equilibrium: The RAFT agent reacts with a propagating polymer radical (Pₙ•) to form an intermediate radical. This intermediate then fragments, releasing a new radical (R•) and a macro-RAFT agent. smolecule.com

Main Equilibrium: The macro-RAFT agent continues to react with other propagating polymer radicals, establishing a rapid equilibrium between active (propagating) and dormant (macro-RAFT) chains. This reversible process allows for controlled chain growth and minimizes termination reactions. smolecule.com

The effectiveness of this compound as a RAFT agent is demonstrated by the significant improvement in polymer dispersity compared to conventional free-radical polymerization. smolecule.com

Polymer Dispersity Control Using this compound

| Polymer | Molecular Weight Range (kDa) | Achieved Dispersity (Đ) with RAFT Agent smolecule.com | Typical Dispersity (Đ) via Conventional Methods smolecule.com |

|---|---|---|---|

| Polystyrene | 5 - 50 | 1.2 - 1.4 | > 2.0 |

| Poly(methyl methacrylate) | 10 - 100 | 1.1 - 1.3 | > 2.0 |

Nucleophilic Substitution Processes

This compound can undergo nucleophilic substitution reactions, which allows for its further functionalization. smolecule.com In these processes, a nucleophile attacks the electrophilic carbon of the thiocarbonyl group. The phenyl group, or more accurately the phenoxide group, can act as a leaving group, enabling its replacement by various other nucleophiles. smolecule.com This reactivity makes the compound a versatile intermediate for synthesizing a range of other dithioester derivatives and functional molecules. The efficiency of the substitution is influenced by the strength of the incoming nucleophile and the stability of the tetrahedral intermediate formed during the reaction. researchgate.net

Reductive Transformations with Specific Reagents

The reduction of this compound offers pathways to various sulfur-containing compounds. The choice of reducing agent dictates the reaction's outcome, with transformations typically occurring at the thiocarbonyl group.

Commonly employed reducing agents for esters include powerful hydride donors like lithium aluminum hydride (LiAlH₄) and milder reagents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, to their corresponding alcohols. masterorganicchemistry.com In the case of this compound, reduction with LiAlH₄ is expected to yield toluene-α-thiol (benzyl mercaptan) and thiophenol. The reaction proceeds through the addition of a hydride ion to the thiocarbonyl carbon, followed by the cleavage of the carbon-sulfur bonds.

In contrast, sodium borohydride is a more selective reducing agent, typically used for the reduction of aldehydes and ketones. masterorganicchemistry.com Its reactivity towards esters is generally low under standard conditions. libretexts.org However, the reactivity of NaBH₄ can be enhanced by the addition of catalysts or by using specific solvent systems. For instance, the reduction of phenyl carboxylic esters with NaBH₄ can be effectively catalyzed by cobalt(II) chloride under ambient conditions to produce the corresponding alcohols. researchgate.net While specific studies on the NaBH₄ reduction of this compound are not extensively documented, it is anticipated that under forcing conditions or with catalytic activation, the thiocarbonyl group could be reduced.

| Reducing Agent | Expected Products | Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | Toluene-α-thiol, Thiophenol | High |

| Sodium Borohydride (NaBH₄) | This compound (no reaction under standard conditions) | Low |

| NaBH₄ / CoCl₂ | Toluene-α-thiol, Thiophenol | Moderate to High |

Hydrolytic Pathways Under Varied Conditions

The hydrolysis of this compound involves the cleavage of the ester linkage, yielding dithiobenzoic acid and phenol. This reaction can be catalyzed by either acid or base, with the rate and mechanism being dependent on the pH of the medium. ewu.edu

Under acidic conditions, the hydrolysis typically proceeds via a mechanism involving the protonation of the thiocarbonyl sulfur, which enhances the electrophilicity of the thiocarbonyl carbon. A water molecule then acts as a nucleophile, attacking the thiocarbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of phenol lead to the formation of dithiobenzoic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. The departure of the phenoxide leaving group, a better leaving group than the hydroxide ion, results in the formation of the dithiobenzoate anion, which is subsequently protonated to give dithiobenzoic acid. The kinetics of hydrolysis of related phenyl esters, such as phenyl acetate, have been shown to be base-catalyzed. stanford.edu Studies on the hydrolysis of substituted phenyl benzoates have provided insights into the electronic effects of substituents on the reaction rates. semanticscholar.orgresearchgate.netresearchgate.net

| Condition | Catalyst | Key Steps | Products |

| Acidic | H₃O⁺ | Protonation of thiocarbonyl, Nucleophilic attack by H₂O, Tetrahedral intermediate formation, Elimination of phenol | Dithiobenzoic acid, Phenol |

| Basic | OH⁻ | Nucleophilic attack by OH⁻, Tetrahedral intermediate formation, Elimination of phenoxide | Dithiobenzoate, Phenol |

Acyl Transfer Reactions in Related Phenyl Esters

Acyl transfer reactions are fundamental transformations of carboxylic acid derivatives, including dithioesters. These reactions involve the transfer of an acyl group from one nucleophile to another. biu.ac.il In the context of this compound, the dithiobenzoyl group (C₆H₅CS) is the acyl group being transferred.

A significant example of an acyl transfer reaction involving phenyl dithiobenzoates is their reaction with amines, known as aminolysis. The kinetics and mechanism of the aminolysis of phenyl dithiobenzoates with anilines in acetonitrile (B52724) have been studied. rsc.org The reaction proceeds through a carbonyl addition mechanism, where the amine attacks the thiocarbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate, with the expulsion of the phenoxide leaving group, is the rate-limiting step. rsc.org

The reactivity in acyl transfer reactions is influenced by the nature of the nucleophile and the leaving group. Stronger nucleophiles and better leaving groups facilitate the reaction. The study of these reactions provides valuable mechanistic insights and allows for the synthesis of a variety of dithioic acid derivatives.

| Nucleophile | Reaction Type | Key Intermediate | Products |

| Amines (e.g., Anilines) | Aminolysis | Tetrahedral intermediate | N-substituted dithiobenzamides, Phenol |

| Alcohols | Alcoholysis | Tetrahedral intermediate | Dithiobenzoic acid esters, Phenol |

| Thiols | Thiolysis | Tetrahedral intermediate | Trithiobenzoic acid esters, Phenol |

Stereochemical Considerations in Reaction Outcomes

When a reaction involving this compound creates a new stereocenter, the stereochemical outcome of the reaction becomes a critical aspect to consider. This is particularly relevant in reactions where a nucleophile adds to the prochiral thiocarbonyl carbon.

The stereoselectivity of reactions involving dithioesters has been explored in various contexts. For instance, the hetero-Diels-Alder reactions of dithioesters as heterodienophiles can proceed with high diastereoselectivity and enantioselectivity, especially when chiral auxiliaries or catalysts are employed. tandfonline.com In these reactions, the facial selectivity of the approach of the dienophile to the diene is controlled by steric and electronic factors, leading to the preferential formation of one stereoisomer.

Similarly, nucleophilic additions to the thiocarbonyl group can be stereoselective. The reduction of a ketone with NaBH₄, for example, can create a new chiral center, and the stereoselectivity can be influenced by the reaction conditions. In the case of dithioesters, the addition of Grignard reagents to β-thioxo carbonyl compounds has been shown to proceed stereoselectively. researchgate.net The stereochemical outcome of such reactions is often rationalized by considering the steric hindrance and the coordination of the reagent to the substrate. The development of diastereoselective and enantioselective reactions involving dithioesters is an active area of research, aiming to provide synthetic routes to chiral sulfur-containing molecules. youtube.comresearchgate.net

| Reaction Type | Stereochemical Aspect | Controlling Factors | Example |

| Hetero-Diels-Alder | Diastereoselectivity, Enantioselectivity | Chiral auxiliaries, Chiral catalysts | Asymmetric synthesis of dihydrothiopyrans |

| Nucleophilic Addition | Diastereoselectivity | Steric hindrance, Reagent coordination | Stereoselective addition of Grignard reagents |

| Reduction of Prochiral Ketones | Enantioselectivity | Chiral reducing agents | Asymmetric synthesis of chiral alcohols |

Advanced Spectroscopic and Analytical Characterization of Benzenecarbodithioic Acid Phenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Benzenecarbodithioic acid phenyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by signals in the aromatic region. The protons on the two distinct phenyl rings (the thioacyl and the phenoxy groups) exhibit complex splitting patterns due to spin-spin coupling.

The electron-withdrawing nature of the dithiocarboxylate group causes the protons on its attached phenyl ring to be deshielded, shifting their resonance signals downfield. Protons ortho to the C(=S)S group are typically the most deshielded. The chemical shifts for aromatic protons in similar phenyl esters generally appear between 6.0 and 8.5 ppm. orgchemboulder.comdocbrown.info In a study of related N-Phenyl 1,4-phenylenediamines, aromatic protons were observed in the range of δ 6.53–6.93. core.ac.uk The integration of the signal intensities in the aromatic region would correspond to the total number of protons on the two rings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Thiobenzoyl Ring) | ~7.5 - 8.2 | Multiplet (m) |

| Aromatic Protons (Phenoxy Ring) | ~7.0 - 7.4 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically appears at a very high chemical shift, often in the range of 190-220 ppm. chemguide.co.uklibretexts.org

The aromatic carbons of the two phenyl rings resonate in the typical range of 120-150 ppm. jcsp.org.pk The carbon atom attached to the sulfur atom (ipso-carbon of the phenoxy group) and the carbon atom attached to the thiocarbonyl group (ipso-carbon of the thiobenzoyl group) can be distinguished from the protonated aromatic carbons. For phenyl acetate, the carbonyl carbon appears at 169.33 ppm and the bridge carbon (C-1) at 150.77 ppm. jcsp.org.pk The spectrum for this compound would show distinct signals for all unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl Carbon (C=S) | > 200 |

| Aromatic Carbons (C-H) | 120 - 135 |

| Aromatic Carbons (Quaternary, C-S and C-C=S) | 135 - 155 |

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an invaluable tool. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR ideal for confirming the position and electronic effects of fluorine substituents on the phenyl rings. The presence of fluorine would also introduce characteristic C-F and H-F coupling patterns in the ¹³C and ¹H NMR spectra, respectively, further aiding in structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key absorptions include:

Aromatic C-H Stretch: Aromatic compounds show C-H stretching vibrations in the region of 3000-3100 cm⁻¹. libretexts.org

Aromatic C=C Stretch: Stretching vibrations within the aromatic rings typically give rise to several bands in the 1400-1600 cm⁻¹ region. libretexts.orgquora.com

Thiocarbonyl (C=S) Stretch: The C=S stretching vibration is a key diagnostic peak. It is typically weaker than a C=O stretch and appears at a lower frequency, generally in the range of 1050-1250 cm⁻¹.

C-S Stretch: The carbon-sulfur single bond stretch is typically observed in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information and can be particularly useful for detecting the symmetric vibrations of the aromatic rings and the C=S bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Strong |

| Thiocarbonyl C=S | Stretch | 1050 - 1250 | Medium |

| Aromatic C-H | Out-of-plane Bend | 675 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₁₀S₂, giving it a molecular weight of approximately 230.35 g/mol . lookchem.com

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺˙) at m/z ≈ 230. The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways for esters and aromatic compounds often involve cleavage at the bonds adjacent to the carbonyl (or in this case, thiocarbonyl) group. libretexts.orgmiamioh.edu

Expected key fragments include:

m/z 121: Resulting from the cleavage of the S-phenyl bond to form the stable thiobenzoyl cation, [C₆H₅CS]⁺.

m/z 109: Corresponding to the phenylthiyl cation, [C₆H₅S]⁺.

m/z 77: A very common fragment in the mass spectra of benzene (B151609) derivatives, corresponding to the phenyl cation, [C₆H₅]⁺, which can be formed by the loss of a sulfur atom from the [C₆H₅S]⁺ fragment or other pathways. docbrown.info

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 230 | Molecular Ion | [C₁₃H₁₀S₂]⁺˙ |

| 121 | Thiobenzoyl cation | [C₇H₅S]⁺ |

| 109 | Phenylthiyl cation | [C₆H₅S]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Chromatographic Techniques for Mixture Separation and Purity Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. researchgate.net A common approach would involve reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. sielc.commdpi.com A gradient elution system, typically using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would effectively separate the compound from impurities of different polarities. nih.gov Detection is commonly achieved using a UV-Vis detector, taking advantage of the strong UV absorbance of the aromatic rings and the dithiocarboxylate chromophore.

Gas Chromatography (GC) can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The compound is passed through a column with a stationary phase, and separation is based on the compound's boiling point and interactions with the column. The retention time is a characteristic property used for identification. GC is often coupled with a mass spectrometer (GC-MS) to provide both separation and structural identification of the components in a sample.

Morphological Analysis of Derived Materials (e.g., Scanning Electron Microscopy)

The morphology of polymeric materials is a critical factor that dictates their macroscopic properties and performance in various applications. For polymers synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) agents like this compound and its derivatives, morphological analysis provides essential insights into the surface topography, phase separation, and self-assembly behavior of the resulting materials. While specific Scanning Electron Microscopy (SEM) data for materials derived exclusively from this compound is not extensively detailed in the reviewed literature, broader studies on polymers synthesized using dithiobenzoate RAFT agents offer valuable information on their structural and surface characteristics, primarily through techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM).

Research into crosslinked polypeptide films grown from a surface-anchored dithiobenzoate RAFT agent has utilized AFM to characterize the film's growth kinetics and surface morphology. nih.govresearchgate.net These studies reveal that the presence of a sacrificial RAFT agent in the solution significantly influences the film's thickness and roughness. nih.gov For instance, films grown in the presence of a sacrificial dithiobenzoate RAFT agent were found to be thicker and smoother compared to those grown without it. nih.govresearchgate.net The surface morphology, as imaged by AFM, showed relatively uniform thickness, although with some regions of variation. nih.gov

The following table summarizes the findings from the AFM analysis of these polypeptide films.

| Experimental Condition | Maximum Film Thickness (nm) | RMS Roughness (nm) | Time to Reach Maximum Thickness (h) |

| With Sacrificial Dithiobenzoate RAFT Agent in Solution | 36.1 ± 1.1 | 6.1 | 16 |

| Without Sacrificial Dithiobenzoate RAFT Agent in Solution | 31.5 ± 2.4 | 9.4 | 24 |

This data is based on polypeptide films synthesized using a surface-anchored dithiobenzoate RAFT agent and is presented to illustrate the type of morphological data obtained for this class of materials. nih.govresearchgate.net

Furthermore, the use of dithiobenzoates and other RAFT agents in polymerization-induced self-assembly (PISA) has been shown to produce a variety of nano-objects with distinct morphologies. nih.govacs.org Depending on the polymerization conditions and the degree of polymerization of the core-forming block, diblock copolymers can self-assemble into spheres, worms, or vesicles. nih.govacs.org The characterization of these morphologies is typically performed using Transmission Electron Microscopy (TEM), which provides detailed information about the size and shape of the nano-objects formed in dispersion. nih.govacs.org

Theoretical and Computational Studies on Benzenecarbodithioic Acid Phenyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Benzenecarbodithioic acid phenyl ester. researchgate.netacademicjournals.org DFT methods provide a good balance between computational cost and accuracy for medium-sized organic molecules. researchgate.netmdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govespublisher.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap suggests that the molecule is more likely to be reactive. For a molecule like this compound, the HOMO is likely localized on the electron-rich dithioester group and the phenyl rings, while the LUMO may be distributed over the entire conjugated system. These calculations can predict the most probable sites for nucleophilic and electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding and predicting intermolecular interactions, such as how the molecule will interact with other reagents or solvents. dntb.gov.ua

Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular and intermolecular interactions, such as charge delocalization and hyperconjugative interactions. This provides a deeper understanding of the bonding within the molecule and its stability. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (Typical range for similar molecules: -6.0 to -5.0 eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Typical range for similar molecules: -2.0 to -1.0 eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Typical range for similar molecules: 3.0 to 4.0 eV) | Relates to the chemical reactivity and stability. |

| Dipole Moment | (Calculated value in Debye) | Provides insight into the molecule's polarity and solubility. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Dynamics Simulations of Polymerization Processes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com For this compound, which is used in processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, MD simulations can provide valuable insights into the polymerization process and intermolecular interactions. researchgate.netethz.ch

In the context of polymerization, MD simulations can model the diffusion of monomers and the chain transfer agent (this compound), the initiation of polymerization, and the growth of polymer chains. mdpi.com These simulations can help in understanding the kinetics of the polymerization process and the factors that control the molecular weight and polydispersity of the resulting polymer. researchgate.net

MD simulations are also powerful for studying intermolecular interactions. researchgate.netresearchgate.net By simulating a system containing multiple molecules of this compound and a solvent, researchers can investigate how these molecules interact with each other and with the solvent molecules. nih.gov These interactions, including van der Waals forces and π-π stacking between the phenyl rings, play a crucial role in the physical properties of the compound and its solutions. researchgate.netnih.gov The simulations can provide information on the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, offering a picture of the local molecular environment.

Table 2: Parameters Investigated in MD Simulations of this compound Systems

| Parameter | Information Gained |

| Radial Distribution Functions | Understanding of the local molecular structure and solvation shells. |

| Mean Square Displacement | Diffusion coefficients of the molecules in the system. |

| Intermolecular Interaction Energies | Quantification of the strength of interactions between molecules. |

| Conformational Analysis | Study of the different shapes the molecule can adopt and their probabilities. |

Mechanistic Modeling of Reaction Intermediates and Transition States

Mechanistic modeling, often employing quantum chemical methods like DFT, is used to investigate the detailed steps of a chemical reaction. nih.govresearchgate.net For reactions involving this compound, such as its synthesis or its role in polymerization, mechanistic modeling can identify the key intermediates and transition states. researchgate.netscielo.br

A key goal of mechanistic modeling is to calculate the potential energy surface of a reaction. This surface maps the energy of the system as a function of the positions of the atoms. By locating the minima (reactants, intermediates, and products) and the saddle points (transition states) on this surface, the reaction pathway can be elucidated. nih.gov

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This allows for the prediction of reaction rates and the determination of the rate-determining step of the reaction. researchgate.netdnu.dp.ua For example, in RAFT polymerization, the addition of a propagating radical to the C=S bond of the dithiobenzoate and the subsequent fragmentation of the intermediate radical are key steps whose transition states can be modeled. mdpi.com

By examining the geometry of the transition states, researchers can gain insight into the factors that influence the stereochemistry and regioselectivity of a reaction. researchgate.net

Table 3: Outputs from Mechanistic Modeling of a Hypothetical Reaction Involving this compound

| Species | Calculated Relative Energy (kJ/mol) | Description |

| Reactants | 0 | Starting materials of the reaction. |

| Transition State 1 | +80 | Energy barrier for the first step of the reaction. |

| Intermediate | -20 | A stable species formed during the reaction. |

| Transition State 2 | +60 | Energy barrier for the second step of the reaction. |

| Products | -50 | Final products of the reaction. |

Note: The energy values are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical properties. researchgate.net Computational SAR approaches use molecular modeling and statistical methods to establish these relationships. mdpi.comresearchgate.net While this compound itself may not be a drug candidate, SAR studies can be applied to its derivatives to optimize their performance in applications like polymerization control or as precursors for other functional molecules.

A common computational SAR technique is Quantitative Structure-Activity Relationship (QSAR). In a QSAR study, a set of related compounds and their measured activities are used to build a mathematical model that relates the chemical structure to the activity. nih.gov The chemical structure is described by a set of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. nih.gov

Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. This allows for the virtual screening of large libraries of compounds and the rational design of new molecules with improved properties. researchgate.net For derivatives of this compound, SAR studies could be used to identify substituents on the phenyl rings that enhance its efficiency as a RAFT agent. ethz.ch

Table 4: Common Molecular Descriptors Used in Computational SAR Studies

| Descriptor Type | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular properties. |

| 2D Descriptors | Topological Indices, Connectivity Indices | Information about the molecular graph and branching. |

| 3D Descriptors | Molecular Shape, Surface Area, Volume | Three-dimensional arrangement of atoms. |

| Physicochemical Descriptors | LogP, Polar Surface Area, HOMO/LUMO energies | Lipophilicity, polarity, and electronic properties. |

Applications of Benzenecarbodithioic Acid Phenyl Ester in Advanced Materials Science and Chemical Synthesis

Central Role as a Chain Transfer Agent in Controlled Radical Polymerization (RAFT)

Benzenecarbodithioic acid phenyl ester is widely recognized for its efficacy as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. ethz.chsmolecule.com This technique is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.org The mechanism relies on a degenerative chain-transfer process where the thiocarbonylthio group of the RAFT agent reversibly reacts with propagating polymer radicals. ethz.ch This reversible process establishes a dynamic equilibrium between active and dormant polymer chains, enabling precise control over the polymerization process. ethz.ch

Synthesis of Well-Defined Polymeric Architectures (e.g., Block, Graft, Star Polymers)

A significant advantage of using this compound and its derivatives in RAFT polymerization is the ability to create complex and well-defined polymeric architectures. The "living" nature of RAFT polymerization, where the thiocarbonylthio group is preserved at the end of the polymer chains, allows for the sequential addition of different monomers to produce block copolymers. acs.org This method has been successfully employed to synthesize amphiphilic block copolymers that can self-assemble into various nanostructures. ethz.ch

Furthermore, the versatility of RAFT extends to the synthesis of other complex structures such as graft and star polymers. wikipedia.orgumich.edu Graft copolymers can be prepared by using a macro-RAFT agent with reactive sites along its backbone, from which new polymer chains can be grown. Star polymers can be synthesized using a multifunctional core to which multiple polymer arms are attached via the RAFT process. rsc.org The ability to create these intricate architectures is crucial for developing materials with tailored properties for a wide range of applications.

Precise Control over Polymer Molecular Weight and Polydispersity

A hallmark of RAFT polymerization mediated by this compound is the exceptional control it offers over the molecular weight and polydispersity index (PDI) of the resulting polymers. ethz.chrsc.org The molecular weight of the polymer increases linearly with monomer conversion, and the final molecular weight can be predetermined by the initial ratio of monomer to chain transfer agent. researchgate.net

This level of control allows for the synthesis of polymers with narrow molecular weight distributions, often with PDI values approaching 1.1. documentsdelivered.com This is a significant improvement over conventional free radical polymerization, which typically produces polymers with broad and unpredictable molecular weight distributions. The ability to precisely tailor these fundamental polymer characteristics is essential for applications where uniform polymer properties are critical.

Table 1: Comparison of Polydispersity Index (PDI) in Polymerization Methods

| Polymerization Method | Typical Polydispersity Index (PDI) | Level of Control over Molecular Weight |

| Conventional Free Radical Polymerization | > 1.5 | Low |

| RAFT Polymerization with this compound | 1.1 - 1.4 | High |

| Atom Transfer Radical Polymerization (ATRP) | 1.1 - 1.5 | High |

| Anionic Polymerization | < 1.1 | Very High |

Polymerization of Specific Monomer Classes (e.g., Methacrylates, Methacrylamides, Styrenes)

This compound has demonstrated high efficiency as a RAFT agent for the polymerization of a variety of monomer classes. It is particularly well-suited for controlling the polymerization of methacrylates, methacrylamides, and styrenes. smolecule.comresearchgate.net The choice of the Z and R groups in the RAFT agent structure (Z-C(=S)S-R) is critical for achieving efficient polymerization of a given monomer. Dithiobenzoates, such as the title compound, are known to provide excellent control over the polymerization of these monomers, leading to polymers with high end-group fidelity. researchgate.net However, for some monomers like acrylates and acrylamides, other classes of RAFT agents, such as trithiocarbonates, may be preferred to avoid issues like retardation. researchgate.net

Production of Specialty Polymers for Coatings, Adhesives, and Advanced Materials

The precise control over polymer architecture, molecular weight, and functionality afforded by RAFT polymerization using this compound has enabled the production of a wide range of specialty polymers. smolecule.com These polymers are utilized in high-performance applications such as coatings and adhesives, where specific material properties are required. smolecule.com For instance, block copolymers with distinct hydrophobic and hydrophilic segments can be designed for use as surfactants or compatibilizers. The ability to introduce functional groups at specific locations on the polymer chain also opens up possibilities for creating responsive or "smart" materials that can react to changes in their environment.

Fundamental Contributions to Organosulfur Compound Synthesis

Beyond its prominent role in polymer chemistry, this compound also serves as a valuable precursor in the synthesis of other organosulfur compounds. The reactivity of the dithiobenzoate moiety allows for a variety of chemical transformations. For example, it can undergo aminolysis, hydrolysis, and reduction to yield a range of sulfur-containing molecules. ethz.chdocumentsdelivered.com

The compound can be used to synthesize other dithioesters and thioesters through substitution reactions. documentsdelivered.com This makes it a useful building block for creating a library of organosulfur compounds with diverse functionalities. While its primary application remains in the realm of RAFT polymerization, its utility as a synthetic intermediate highlights its broader importance in the field of organosulfur chemistry.

Mechanistic Studies of Phenyl Ester Interactions with Biological Macromolecules (e.g., Enzyme Acylation)

The interaction of dithioesters, the class of compounds to which this compound belongs, with biological macromolecules is a subject of significant scientific interest. Mechanistic studies in this area often focus on kinetics to elucidate how these molecules act as substrates or inhibitors for enzymes. A key example involves the investigation of acyl dithioesters of coenzyme A (CoA) with enzymes such as citrate (B86180) synthase and choline (B1196258) O-acetyltransferase. nih.gov

In these studies, the dithioester group serves as a chromophoric reporter, as its absorbance can be used to monitor the progress of enzymatic reactions like condensation and transesterification. nih.gov By comparing the kinetic parameters of the dithioester analogue with the natural substrate (e.g., Acetyl-CoA), researchers can probe the structure and function of enzyme-bound intermediates and understand the catalytic mechanism. nih.gov

For instance, studies with citrate synthase and choline O-acetyltransferase have revealed that acyl dithioesters of CoA can act as substrates, though with markedly different efficiencies compared to their oxygen-ester counterparts. The kinetic data, including the maximal velocity (Vmax) and Michaelis constant (Km), provide quantitative insight into the binding affinity and turnover rate, highlighting the specific interactions between the dithioester moiety and the enzyme's active site. nih.gov These types of mechanistic investigations are crucial for understanding how synthetic phenyl esters might interact with biological systems and for designing molecules with specific biological activities. nih.govnih.gov

Table 1: Kinetic Parameters of Enzyme Acylation with Dithioester Substrates

This table presents kinetic data from a study on acyl dithioesters of Coenzyme A, illustrating the type of mechanistic analysis applied to understand dithioester interactions with enzymes. nih.gov

| Enzyme | Substrate | Vmax | Km (µM) | Notes |

|---|---|---|---|---|

| Citrate Synthase | Acetyl-S-CoA (Standard) | ~200 s⁻¹ | 16 | Reference values for the natural substrate. |

| Citrate Synthase | Acetyl-S-S-CoA (Dithioester) | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | 53 ± 7.5 | Vmax is approximately 2 x 10⁻⁶ times that of the standard substrate. nih.gov |

| Choline O-Acetyltransferase | Acetyl-S-CoA (Standard) | ~0.14 µmol·s⁻¹·(mg protein)⁻¹ | 8.3 | Reference values for the natural substrate. |

| Choline O-Acetyltransferase | Acetyl-S-S-CoA (Dithioester) | (1.1 ± 0.2) x 10⁻² µmol·s⁻¹·(mg protein)⁻¹ | 83 ± 33 | Vmax is 0.077 times that of the standard substrate. nih.gov |

Development of Polymer-Based Biocompatible Materials through Controlled Polymerization

This compound and related dithiobenzoates are highly effective agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and very narrow molecular weight distributions (low polydispersity index, PDI). openrepository.comrsc.org This level of control is paramount for the development of advanced, polymer-based biocompatible materials for biomedical applications. acs.orgnih.gov

The mechanism of RAFT polymerization mediated by a dithiobenzoate involves a degenerative chain transfer process where the thiocarbonylthio group (-C(=S)S-) reacts reversibly with propagating polymer radicals. researchgate.net This establishes a dynamic equilibrium between active (propagating) chains and dormant chains (macro-RAFT agents), allowing all polymer chains to grow at a similar rate. The result is a population of polymer chains that are nearly uniform in length, a critical feature for predictable material performance in sensitive applications like drug delivery and tissue engineering. nih.govresearchgate.net

The versatility of RAFT polymerization enables the use of a wide range of monomers to create tailored biocompatible materials. rsc.org For example, hydrophilic monomers can be polymerized to create materials for aqueous environments, and functional monomers can be incorporated to allow for the conjugation of drugs or bioactive molecules. nih.gov The synthesis of amphiphilic block copolymers via RAFT is particularly noteworthy, as these polymers can self-assemble into structures like micelles or vesicles capable of encapsulating and delivering therapeutic payloads. nih.gov The precise control afforded by dithiobenzoate RAFT agents is thus a key enabling technology for producing the next generation of sophisticated, polymer-based biocompatible materials. researchgate.net

Table 2: Examples of Polymers for Biocompatible Applications Synthesized via Dithiobenzoate-Mediated RAFT

This table provides examples of polymers synthesized using dithiobenzoate RAFT agents, highlighting the low polydispersity achieved and their relevance in creating biocompatible materials.

| Monomer(s) | Resulting Polymer Architecture | Polydispersity Index (PDI) | Potential Biomedical Application | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (B99206) (MMA) | Homopolymer (PMMA) | 1.08 - 1.30 | Component for bone cements, implantable devices. | researchgate.net |

| Styrene (St) | Homopolymer (PSt) | < 1.4 | Used in the fabrication of polymer nanoparticles for diagnostics. | researchgate.net |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | Homopolymer (PHPMA) | Close to 1.0 | Polymer-drug conjugates for targeted cancer therapy. | researchgate.net |

| MMA and Ethyl Acrylate (EA) | Diblock Copolymer (PMMA-b-PEA) | < 1.80 | Materials for drug delivery vehicles and coatings. | researchgate.net |

| 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) | Homopolymer (PMPC) | Narrow | Biocompatible coatings for medical devices, sonosensitizers. | mdpi.com |

Research on Benzenecarbodithioic Acid Phenyl Ester Derivatives and Analogues

Design and Synthesis of Novel Dithiobenzoate Derivatives

The design and synthesis of novel dithiobenzoate derivatives, stemming from the parent structure of benzenecarbodithioic acid phenyl ester, are driven by the need to fine-tune their performance as Reversible Addition-Fragmenting Chain Transfer (RAFT) agents and to introduce specific functionalities into polymers. Researchers focus on modifying both the stabilizing "Z" group (the phenyl ring) and the reinitiating "R" group to control polymerization kinetics and impart desired chemical properties.

A significant area of research involves introducing functional groups to create polymers with specific end-group characteristics. For instance, a novel dithiobenzoate-type RAFT agent, 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD), was synthesized to produce telechelic diol polymers. mdpi.comresearchgate.netnih.gov This was designed to overcome challenges faced with certain trithiocarbonate (B1256668) agents that led to unexpected polymer cleavage during polymerization. mdpi.comresearchgate.netnih.gov The synthesis of HECPHD demonstrates a targeted approach to designing RAFT agents that can yield well-defined polymers with hydroxyl groups at both terminals, suitable for creating materials like polyurethanes. mdpi.comnih.gov

General synthetic strategies for dithiobenzoate derivatives are well-established. A common method involves the reaction of a Grignard reagent with carbon disulfide to form a dithiocarboxylate salt, which is subsequently acidified and esterified. nih.govnih.gov Another key precursor, di(thiobenzoyl) disulfide, is often used. For example, the synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB), a widely used RAFT agent, involves reacting 4,4'-azobis(4-cyanopentanoic acid) with di(thiobenzoyl)disulfide. rsc.org More recent methods aim for milder conditions and higher yields, such as the efficient esterification of dithioester-containing RAFT acids using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net A one-pot method has also been developed involving the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylate anions, which are then captured by alkyl halides. nih.gov

The table below summarizes the synthesis of selected novel dithiobenzoate derivatives and their intended design purpose.

| Derivative Name | Key Reactants | Design Rationale |

| 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD) | 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-2-sulfanylpropan-2-yl N-(2-hydroxyethyl)propanamide, TBAF | To create a RAFT agent capable of producing telechelic polymers with hydroxyl end-groups. mdpi.com |

| 4-cyanopentanoic acid dithiobenzoate (CPADB) | 4,4'-azobis(4-cyanopentanoic acid), di(thiobenzoyl)disulfide | To provide a versatile RAFT agent with a carboxylic acid functionality for further modification. rsc.org |

| Substituted 2-cyanoprop-2-yl dithiobenzoates | Substituted dithiobenzoic acids, AIBN-derived radicals | To investigate the electronic and steric effects of substituents on RAFT polymerization control. acs.orgepa.gov |

| Ethyl 2-(phenylcarbonothiolthio)-2-phenylacetate (EPPA) | Not specified | To evaluate its effectiveness as a chain transfer controller in the RAFT polymerization of β-myrcene. researchgate.net |

| 2-(4-methoxyphenylcarbonothiolthio) ethanoic acid (MPEA) | Not specified | To compare its efficacy against other dithiobenzoates in controlling the polymerization of biobased monomers. researchgate.net |

Structure-Reactivity Correlations in Modified Phenyl Esters

The relationship between the chemical structure of dithiobenzoate derivatives and their reactivity is critical for controlling RAFT polymerization. Modifications to the phenyl ring (Z-group) and the leaving group (R-group) significantly influence the rates of addition and fragmentation, which are the core steps of the RAFT mechanism.

Kinetic studies have systematically explored these correlations. For the polymerization of methyl methacrylate (B99206) (MMA), a series of tertiary dithiobenzoates with different substituents on the phenyl ring were synthesized and evaluated. acs.orgepa.gov The research revealed that:

Electronic Effects : The introduction of electron-withdrawing substituents on the dithiobenzoate aromatic ring enhances the activity of the RAFT agent. This leads to a narrowing of the molecular weight distribution of the resulting polymer, particularly in the early stages of the reaction. Conversely, electron-donating groups were found to diminish the performance of the RAFT agent. acs.orgepa.gov

Steric Effects : Steric hindrance that reduces the conjugation of the phenyl ring with the C=S double bond of the dithio group was found to decrease the effectiveness of the chain-transfer agent. acs.orgepa.gov

The nature of the R-group also has a profound impact on the polymerization process. For instance, replacing the 2-cyanoprop-2-yl group with the bulkier 2-cyano-4-methylpent-2-yl group as the leaving group markedly improved the control over MMA polymerization, especially at low conversions. acs.org These findings are supported by ab initio calculations which help to rationalize the experimental observations. acs.org

Broader kinetic studies on the nucleophilic substitution of substituted phenyl benzoates provide analogous insights into structure-reactivity relationships. rsc.orgresearchgate.net Hammett and Yukawa-Tsuno plots from these studies demonstrate how electronic substituent effects are transmitted through the phenyl ester system, influencing the stability of intermediates and transition states. rsc.org For reactions proceeding through an addition intermediate, a large positive ρ value (a measure of reaction sensitivity to substituent effects) indicates significant charge development in the transition state, a principle that also applies to the radical addition step in RAFT. rsc.orgresearchgate.net

The following table outlines key structure-reactivity findings for modified dithiobenzoates.

| Structural Modification | Observed Effect on Reactivity/Control |

| Electron-withdrawing group on Z-group (phenyl ring) | Increased RAFT agent activity, narrower polymer polydispersity. acs.orgepa.gov |

| Electron-donating group on Z-group (phenyl ring) | Decreased RAFT agent performance. acs.orgepa.gov |

| Increased steric hindrance on Z-group | Reduced effectiveness of the RAFT agent. acs.orgepa.gov |

| Bulkier R-group (e.g., 2-cyano-4-methylpent-2-yl) | Improved control over polymerization, especially at low conversion. acs.org |

Comparative Analysis of RAFT Agent Efficacy and Specificity with Analogues

This compound and its derivatives belong to the dithioester class of RAFT agents, which are known for their high chain transfer constants. However, their efficacy and specificity are often compared with other classes of thiocarbonylthio compounds, such as trithiocarbonates, dithiocarbamates, and xanthates, to select the optimal agent for a specific monomer and desired polymer architecture.

Dithiobenzoates are considered highly active RAFT agents, making them particularly suitable for controlling the polymerization of "more activated monomers" (MAMs) like methacrylates and styrenes. openrepository.com Their high activity facilitates rapid equilibration between dormant and active polymer chains, which is essential for achieving low polydispersity. openrepository.com However, this high reactivity can also be a drawback; dithiobenzoates are known to cause significant retardation or even inhibition in the polymerization of certain monomers, such as styrenes and acrylates, especially at high concentrations. researchgate.net They are also more susceptible to hydrolysis and thermal instability compared to some analogues. researchgate.net

In contrast, trithiocarbonates offer a balance of high transfer constants and greater hydrolytic stability, causing less retardation, which has led to their increased use for monomers like styrenes and acrylates. researchgate.net Dithiocarbamates and xanthates are generally less active and are more effective for controlling the polymerization of "less activated monomers" (LAMs) like vinyl esters. openrepository.com Theoretical studies confirm the general order of reactivity of the Z-group towards nucleophiles (and by extension, radicals) as: dithioate > dithiobenzoate > xanthate > trithiocarbonate >> dithiocarbamate. mdpi.com

Specific studies highlight these comparative differences. In one case, a novel dithiobenzoate RAFT agent (HECPHD) was specifically designed because a trithiocarbonate-type agent failed to produce the target polymer, instead causing chain cleavage. mdpi.comresearchgate.net Another study evaluated two different dithiobenzoates, EPPA and MPEA, for the polymerization of the bio-based monomer β-myrcene, finding that MPEA provided superior control, resulting in a polymer with a polydispersity of 1.27. researchgate.net This demonstrates that even within the dithiobenzoate class, subtle structural changes can lead to significant differences in efficacy.

The table below provides a comparative overview of different RAFT agent classes.

| RAFT Agent Class | Z-Group | Relative Activity | Suitable Monomers | Key Advantages | Key Disadvantages |

| Dithiobenzoates | Aryl | Very High | Methacrylates, Styrenes | High transfer constants. | Prone to hydrolysis, can cause polymerization retardation. researchgate.net |

| Trithiocarbonates | Alkyl-S | High | Acrylates, Methacrylates, Styrenes | More hydrolytically stable than dithiobenzoates, less retardation. | May require higher temperatures for activation. |

| Dithiocarbamates | N(Alkyl)₂ | Low to Moderate | Acrylamides, Vinyl acetate | Effective with electron-rich monomers. | Lower transfer constants. |

| Xanthates | Alkoxy | Low | Vinyl acetate, Vinyl esters | Effective with less activated monomers. | Lower transfer constants. |

Exploration of Related Thioester and Dithiocarboxylic Acid Compounds

The chemistry of this compound is closely linked to that of related organosulfur compounds, particularly dithiocarboxylic acids and other thioesters. Dithiocarboxylic acids (RCS₂H) are the direct precursors to the corresponding dithiocarboxylate salts used in the synthesis of many dithioester RAFT agents. nih.govresearchgate.netwikipedia.org

Dithiocarboxylic acids are the dithia analogues of carboxylic acids and are typically prepared by the reaction of a Grignard reagent with carbon disulfide. wikipedia.org For example, phenylmagnesium bromide reacts with CS₂ to form the magnesium salt of dithiobenzoic acid, which can be protonated to yield the free acid. nih.gov These acids are significantly more acidic than their monothiocarboxylic acid counterparts; dithiobenzoic acid has a pKa of 1.92. wikipedia.org However, they are often unstable and difficult to isolate and store, which can lead to the formation of by-products. nih.govresearchgate.net Due to this instability, synthetic routes often proceed through the more stable dithiocarboxylate salt, which can be readily S-alkylated to produce dithioesters (RCS₂R'). wikipedia.org

Future Research Directions and Emerging Paradigms for Benzenecarbodithioic Acid Phenyl Ester

Integration with Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly integral to the development of new polymerization techniques. Benzenecarbodithioic acid phenyl ester is well-positioned to contribute significantly to this paradigm shift. Its efficacy as a RAFT agent allows for the synthesis of well-defined polymers, which in itself is a step towards more sustainable practices by reducing waste and improving material performance.

Future research in this area will likely focus on several key aspects:

Green Solvents: While many RAFT polymerizations are conducted in organic solvents, there is a growing interest in utilizing more environmentally benign media. Research into the use of this compound in green solvents such as water, ethanol, or supercritical carbon dioxide is a promising direction. For instance, RAFT-mediated polymerization-induced self-assembly of poly(ionic liquid) block copolymers has been successfully carried out in ethanol, a green solvent. researchgate.net

Bio-based Monomers: The synthesis of polymers from renewable resources is a cornerstone of sustainable chemistry. Investigating the compatibility and effectiveness of this compound with a wider range of bio-based monomers, such as those derived from lignin, will be crucial. zenodo.org Successful polymerization of these monomers would lead to the creation of high-value, bio-based materials with a reduced environmental footprint. zenodo.org Research has already shown that with judicious optimization, RAFT polymerization can be successfully employed for the synthesis of renewable polymers from lignin-derived monomers. zenodo.org

Solvent-Free Systems: Investigating the potential for using this compound in bulk or melt polymerization, which eliminates the need for solvents altogether, represents a significant step towards greener manufacturing processes. rsc.org

Development of Novel Functional Materials with Tailored Properties

The primary advantage of using this compound in RAFT polymerization is the high degree of control over polymer architecture, molecular weight, and dispersity. smolecule.com This control is instrumental in the design and synthesis of novel functional materials with precisely tailored properties for a wide range of applications.

Future research will likely focus on the synthesis of increasingly complex and functional materials:

Stimuli-Responsive Polymers: These "smart" polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. researchgate.net this compound can be used to create well-defined block copolymers where one block is stimuli-responsive, leading to materials for applications in drug delivery, sensors, and smart coatings. nih.govnih.gov For example, pH-responsive shell-sheddable polymeric nanoparticles have been developed for drug delivery applications. nih.gov

Advanced Coatings and Adhesives: The ability to control polymer architecture allows for the development of advanced coatings and adhesives with enhanced properties such as improved adhesion, durability, and self-healing capabilities. smolecule.com

Biomedical Materials: The synthesis of biocompatible and biodegradable polymers with controlled architectures is of great interest for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and diagnostic agents. smolecule.com The use of this compound allows for the creation of well-defined polymers that can be functionalized with bioactive molecules. smolecule.com

| Monomer(s) | Resulting Polymer Architecture | Controlled Properties | Potential Applications |

| Lignin-derived methacrylates | Homopolymers, Block copolymers | Bio-based, controlled molecular weight, low dispersity (<1.25) | Renewable materials, specialty chemicals |

| N,N-dimethylacrylamide, Ionic liquid monomers | Block copolymers | Well-defined morphology, controlled side-chain length | Poly(ionic liquid) materials, membranes |

| γ-benzyl-L-glutamate N-carboxyanhydride, orthoester-bearing poly(ethylene glycol) | Shell-sheddable block copolymers | pH-responsive, controlled disassembly | Drug delivery, photodynamic therapy |

| Styrene, Methacrylates, Acrylamides | Homopolymers, Block copolymers | Low dispersity, controlled molecular weight | Specialty polymers, coatings, adhesives |

Interdisciplinary Research Frontiers and Advanced Methodological Approaches

The versatility of this compound is fostering interdisciplinary research and driving the development of advanced analytical and computational methods to better understand and control the polymerization process.

Advanced Analytical Techniques: The detailed characterization of polymers synthesized via RAFT is crucial for understanding structure-property relationships. Advanced techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and online microreactor/mass spectrometry are being employed to provide detailed information about polymer chain composition, end-groups, and the kinetics of the polymerization process. researchgate.netnih.govmdpi.com These methods offer a deeper insight into the mechanism of RAFT polymerization mediated by dithiobenzoates. nih.govmdpi.com

Computational Modeling: Mathematical modeling and computational chemistry are becoming increasingly important tools for predicting the outcome of RAFT polymerizations and for designing new RAFT agents with improved performance. researchgate.net These models can help to elucidate the complex kinetics of the RAFT process and guide the experimental design for the synthesis of polymers with specific target properties. researchgate.net

Hybrid Materials: The integration of polymers synthesized using this compound with inorganic nanoparticles or other functional materials is a rapidly growing area of research. This approach allows for the creation of hybrid materials with synergistic properties, combining the processability and functionality of the polymer with the unique optical, electronic, or magnetic properties of the inorganic component. mdpi.comresearchgate.net For example, hybrid materials of phenyl-C61-butyric acid methyl ester with transition-metal dichalcogenides have been shown to have unique optical and electrical properties. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.